N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

Catalog No.
S11565580
CAS No.
M.F
C20H21NO6
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-...

Product Name

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

IUPAC Name

3-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(8-14(10)18)11(2)13(20(25)27-19)4-5-16(22)21-7-6-17(23)24/h8-9H,4-7H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

JAQGBORMWNSUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)O)C)C

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound characterized by its unique structural features. The compound integrates a furochromene core with a propanoyl group and beta-alanine, resulting in a molecular formula of C20H25NO4C_{20}H_{25}NO_4 and a molecular weight of approximately 357.42 g/mol. The furochromene structure is notable for its potential biological activities, including interactions with various biological macromolecules, which may influence metabolic pathways and therapeutic applications.

The chemical reactivity of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can be attributed to the presence of functional groups such as the amide and ketone. Key reactions that may occur include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding beta-alanine and the corresponding carboxylic acid.
  • Condensation: The compound can participate in condensation reactions with other amines or alcohols, leading to the formation of more complex derivatives.
  • Oxidation: The ketone functionality may be oxidized to form carboxylic acids or reduced to alcohols depending on the reaction conditions.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development.

Preliminary studies suggest that N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine exhibits significant biological activity. Its structure indicates potential interactions with enzymes and receptors involved in various biochemical pathways. Similar compounds have shown anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential in these areas. Research is ongoing to elucidate its specific mechanisms of action and efficacy in biological systems.

The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Furochromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Propanoyl Group: This step often involves acylation reactions where the furochromene derivative reacts with propanoyl chloride or an equivalent reagent.
  • Coupling with Beta-Alanine: The final step involves coupling the propanoyl derivative with beta-alanine using standard peptide coupling techniques.

Optimizing these synthetic routes is essential for maximizing yield and minimizing costs for potential industrial applications.

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting inflammation or cancer.
  • Biochemical Research: Its interactions with biological macromolecules make it a valuable tool for studying metabolic pathways and enzyme functions.

Interaction studies are critical for understanding how N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine interacts with various biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how effectively the compound binds to specific enzymes or receptors.
  • Functional Assays: Investigating how binding influences biological activity or signaling pathways.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models.

Such studies are essential for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine. Notable examples include:

  • N-(carboxymethyl)-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
    • This compound features a glycine moiety and exhibits significant biological activity as an enteropeptidase inhibitor.
  • N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
    • Characterized by a pyridine group that may enhance its interaction with biological targets.

Comparison Table

Compound NameKey FeaturesBiological Activity
N-[3-(3,5,9-trimethyl...Furochromene corePotential anti-inflammatory and anticancer
N-(carboxymethyl)-N...Glycine moietyEnteropeptidase inhibitor
N-[2-(2-pyridyl)ethyl]-...Pyridine integrationModulates enzyme interactions

These compounds highlight the diversity within this chemical class while emphasizing the unique structural characteristics of N-[3-(3,5,9-trimethyl...], which may confer distinct biological activities or properties.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.13688739 g/mol

Monoisotopic Mass

371.13688739 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types